REACTION_CXSMILES
|
C1(C)C=CC(S(O[CH2:11][CH2:12][CH2:13][N:14]2[C:18]3[CH:19]=[CH:20][C:21]([O:23][C:24]([F:27])([F:26])[F:25])=[CH:22][C:17]=3[S:16][C:15]2=[N:28]C(=O)C(F)(F)F)(=O)=O)=CC=1.[CH3:36][S-:37].[Na+]>C(O)C>[NH:28]=[C:15]1[N:14]([CH2:13][CH2:12][CH2:11][S:37][CH3:36])[C:18]2[CH:19]=[CH:20][C:21]([O:23][C:24]([F:25])([F:26])[F:27])=[CH:22][C:17]=2[S:16]1 |f:1.2|
|
Name
|
3-(2-Trifluoroacetylimino-6-trifluoromethoxy-3-benzothiazolinyl)propyl p-toluenesulphonate
|
Quantity
|
3.88 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCCCN1C(SC2=C1C=CC(=C2)OC(F)(F)F)=NC(C(F)(F)F)=O)C
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to a temperature
|
Type
|
CUSTOM
|
Details
|
close to 20° C.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa)
|
Type
|
EXTRACTION
|
Details
|
the organic phase is extracted with ethyl ether (50 cc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrating to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N=C1SC2=C(N1CCCSC)C=CC(=C2)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.88 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |